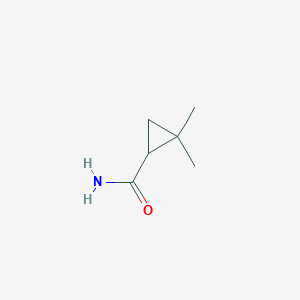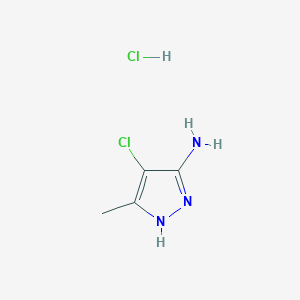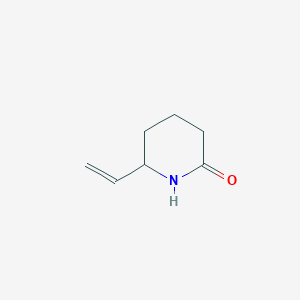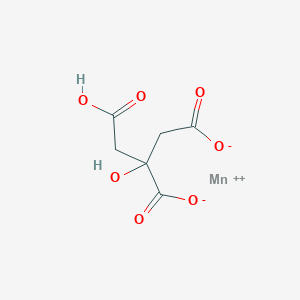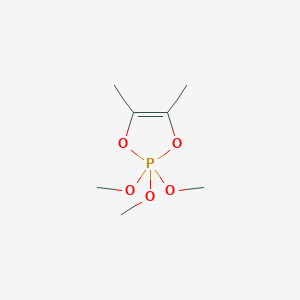
1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-
描述
“1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-” is also known as “2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene”. It is used as an organic chemical synthesis intermediate . The molecular formula is C7H15O5P and the molecular weight is 210.166 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H15O5P. The InChI Key is FMHPXHSMBAZDOS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a boiling point of 64-66°C at 1mmHg . It is stable under recommended storage conditions but is incompatible with oxidizing agents .科学研究应用
Reagent in Carbon-Carbon Condensations
1,3,2-Dioxaphosphole derivatives are utilized as reagents in carbon-carbon condensations. For instance, 2,2,2-trimethoxy-4,5-dimethyl-2,2-dihydro-1,3,2-dioxaphospholene reacts with crotonaldehyde, resulting in hydrolytic pathways leading to complex organic compounds. Such reactions are integral in creating specific organic structures with potential applications in various chemical syntheses (Ramirez, Kugler, & Smith, 1968).
Synthesis of Hydantoins and Oxazoles
The compound is also involved in the synthesis of 5-acylhydantoins and 4-hydroxyoxazoles from para-substituted phenylisocyanates, leading to potential precursors for β-keto-α-amino acids and β-keto-α-hydroxyacid amides. This illustrates the versatility of 1,3,2-dioxaphosphole derivatives in synthesizing a wide array of heterocyclic compounds (Ramirez, Bhatia, Telefus, & Smith, 1969).
Nucleophilic Additions to Quinones
1,3,2-Dioxaphosphole derivatives demonstrate the ability to perform nucleophilic 1,2-additions to the carbonyl group of p-quinones, resulting in derivatives of the 2,2-dihydro-1,3,2-dioxaphospholane ring system. Such reactions expand the chemical repertoire of 1,3,2-dioxaphosphole derivatives, showcasing their reactivity with quinones to produce complex organic molecules (Ramirez, Kugler, & Smith, 1968).
Interaction with Ferrocene-carboxaldehyde
The reaction between ferrocenecarboxaldehyde and 1,3,2-dioxaphosphole derivatives leads to unexpected bisferrocenyldioxolane complexes. This indicates the potential of 1,3,2-dioxaphosphole derivatives in forming organometallic compounds with unique structures and properties, which could have implications in materials science and catalysis (Ahumada et al., 2013).
Reduction of Nitro- and Nitroso-compounds
1,3,2-Dioxaphosphole derivatives are used in the reduction of nitro- and nitroso-compounds, leading to the formation of organophosphorus compounds with distinct structural features. This application underlines the reductive capabilities of 1,3,2-dioxaphosphole derivatives in organic synthesis, particularly in modifying nitro- and nitroso-functional groups (Cadogan et al., 1975).
安全和危害
属性
IUPAC Name |
2,2,2-trimethoxy-4,5-dimethyl-1,3,2λ5-dioxaphosphole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-6-7(2)12-13(8-3,9-4,10-5)11-6/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHPXHSMBAZDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OP(O1)(OC)(OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061863 | |
| Record name | 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |
CAS RN |
1665-79-8 | |
| Record name | 2,2,2-Trimethoxy-4,5-dimethyl-2λ5-1,3,2-dioxaphosphole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2lambda5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1665-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2.lambda.5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphosphole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

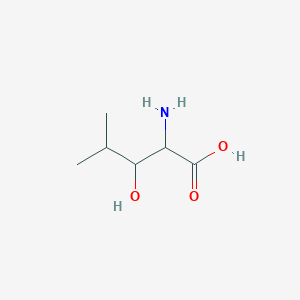
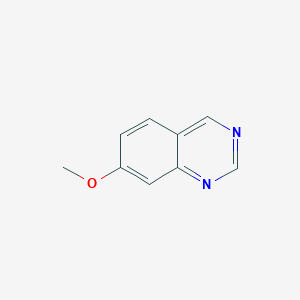
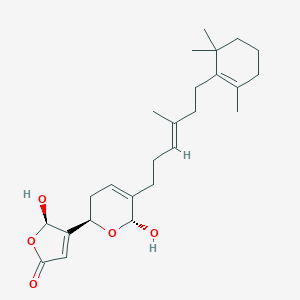
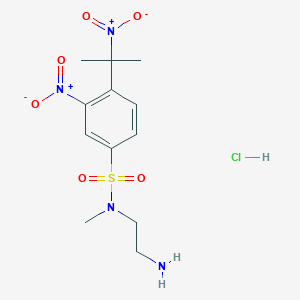
![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
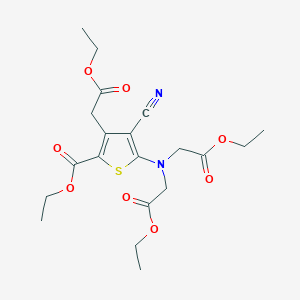

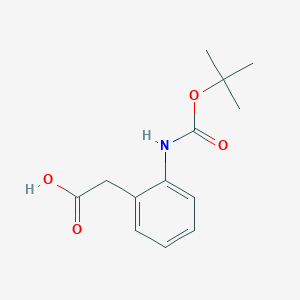

![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
